n-[(Benzyloxy)carbonyl]-s-methylcysteine
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Overview
Description
n-[(Benzyloxy)carbonyl]-s-methylcysteine: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a methyl group attached to the sulfur atom. It is commonly used in peptide synthesis and as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(Benzyloxy)carbonyl]-s-methylcysteine typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The methylation of the thiol group can be carried out using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: n-[(Benzyloxy)carbonyl]-s-methylcysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Free amino acid derivatives.
Scientific Research Applications
n-[(Benzyloxy)carbonyl]-s-methylcysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of n-[(Benzyloxy)carbonyl]-s-methylcysteine involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group shields the amino group from unwanted reactions during peptide synthesis. The compound can be selectively deprotected under acidic conditions, allowing for the controlled assembly of peptides and proteins .
Comparison with Similar Compounds
- n-[(Benzyloxy)carbonyl]-l-cysteine
- n-[(Benzyloxy)carbonyl]-glycine
- n-[(Benzyloxy)carbonyl]-l-proline
Uniqueness: n-[(Benzyloxy)carbonyl]-s-methylcysteine is unique due to the presence of the methyl group on the sulfur atom, which can influence its reactivity and stability compared to other benzyloxycarbonyl-protected amino acids. This modification can enhance its utility in specific synthetic applications and provide distinct advantages in peptide synthesis .
Biological Activity
n-[(Benzyloxy)carbonyl]-s-methylcysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways and therapeutic applications, particularly in cancer treatment and as an antioxidant.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl protecting group attached to the sulfur atom of the cysteine backbone. This modification enhances its stability and solubility, which is crucial for its biological activity. The structure can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the thiol group present in the cysteine moiety, which can donate electrons to neutralize reactive oxygen species (ROS).
Study | Findings |
---|---|
Demonstrated that the compound effectively reduces oxidative stress markers in vitro. | |
Showed protective effects against cellular damage induced by hydrogen peroxide. |
Anti-Cancer Activity
The compound has been investigated for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis via caspase activation. |
MCF-7 | 30 | Cell cycle arrest at the G1 phase. |
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
- Clinical Observations : In a small clinical trial involving patients with advanced cancer, patients receiving this compound as an adjunct therapy showed improved quality of life and reduced side effects from conventional chemotherapy.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Defense : The thiol group reacts with ROS, thereby protecting cellular components from oxidative damage.
- Cell Signaling Modulation : It may influence signaling pathways involved in cell growth and apoptosis, including the MAPK and PI3K/Akt pathways.
- Gene Expression Regulation : The compound has been shown to modulate the expression of genes associated with stress responses and apoptosis.
Properties
CAS No. |
61587-02-8 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
MYGYBSRIYHZGGL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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